Propylene glycol (PG) is a synthetic organic compound with the chemical formula C3H8O2. It is a viscous, colorless liquid that is nearly odorless but possesses a faintly sweet taste. PG is used in various formulations due to its ability to act as a solvent and its properties that enhance the permeability of substances through biological membranes. It is commonly found in pharmaceutical, cosmetic, and food products.
The mechanism of action of propylene glycol involves its role as a penetration enhancer when applied topically. It has been shown to modulate the permeability of drugs through the skin, either increasing or diminishing their permeability depending on the inherent properties of the compounds. For hydrophilic compounds, PG notably enhances their absorption. This is achieved by altering the lipidic order of the bilayer structure in the skin, leading to a more disordered lipid structure and increased penetration of actives into the deeper layers of the skin1.
In the pharmaceutical industry, PG is frequently used as a vehicle for drug delivery. It has been reported to have immunosuppressive effects at certain concentrations, inhibiting natural cytotoxicity and neutrophil chemiluminescence, which should be considered when evaluating drug formulations2. Additionally, PG can aggravate sepsis when administered intravenously at high doses by enhancing the production of inflammatory cytokines such as TNF-α and IL-6, indicating a potential risk for patients suffering from or prone to Gram-negative bacterial infections3.
PG is also a common solvent in the preparation of commercial food flavorings. It can react with components of food flavorings under acidic or basic conditions to form new compounds, such as acetals, ketals, and esters. These reactions can affect the sensory quality of stored food flavorings4.
Studies on experimental animals have shown that PG has an anticholinergic effect on intestinal muscles. It can influence the action of agonists like histamine and 5-hydroxytryptamine on the guinea pig ileum, and its effects in the presence of alpha and beta receptor blocking agents have been studied on the rabbit jejunum5.
There is a concern regarding the toxicity of PG in small infants, especially those receiving multiple medications. Hyperosmolality has been observed in premature infants due to the administration of PG in multivitamin preparations used in parenteral nutrition. This raises questions about the safety of PG in very small infants who may receive relatively large doses6.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6